![molecular formula C14H23NO4 B1427031 Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 1033820-28-8](/img/structure/B1427031.png)
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate
Overview
Description
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate is a bicyclic tertiary amine derivative featuring a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and a methyl ester at the 2-position. This compound is structurally related to tropane alkaloids, such as cocaine, but its Boc group enhances stability during synthetic modifications, making it a valuable intermediate in medicinal chemistry and radiopharmaceutical research . Its molecular formula is C₁₅H₂₃NO₄, with a purity of 95% in commercial supplies (CAS 1033820-28-8) . The Boc group’s steric bulk and resistance to hydrolysis under basic conditions distinguish it from unprotected analogs, enabling selective deprotection in multi-step syntheses.
Preparation Methods
Enantioselective Construction of the Bicyclic Scaffold
The core approach to synthesizing methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate hinges on constructing the bicyclic azabicyclo[3.2.1]octane framework with stereochemical control. Most methods employ either desymmetrization of achiral precursors or stereocontrolled cyclization of chiral intermediates.
Asymmetric Cyclization of Acyclic Precursors
One prominent method involves the enantioselective cyclization of suitably functionalized acyclic precursors, such as α,β-unsaturated amides or ketones, which contain the necessary stereochemical information. This process often employs chiral catalysts or auxiliaries, such as chiral phosphines or Lewis acids, to induce stereoselectivity during cyclization.
- Catalysts: Chiral phosphoric acids, BINOL derivatives
- Solvents: Toluene, dichloromethane
- Temperature: -20°C to room temperature
- Duration: 12-48 hours
Outcome: High enantiomeric excess (>95%) with yields typically between 60-85%.
Desymmetrization Strategies
Another approach involves desymmetrizing symmetric precursors like tropinone derivatives via nucleophilic addition or cyclization under chiral catalysis, producing the desired bicyclic core with stereocontrol.
Functional Group Introduction and Boc Protection
Following the formation of the azabicyclic core, the subsequent steps involve installing the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom, which is crucial for stability and further functionalization.
Boc Protection Methodology
- Reagents: Di-tert-butyl dicarbonate (Boc2O), tertiary amines (e.g., triethylamine)
- Conditions:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 2-12 hours
The process involves nucleophilic attack of the amine on Boc2O, forming the protected amine. This step is generally high-yielding (>90%) and compatible with various functional groups.
Carboxylate Ester Formation
The methyl ester at the 2-position is introduced either via direct esterification or by functionalization of the corresponding acid intermediate.
Esterification Techniques
Methylation of Carboxylic Acid:
- Reagents: Methyl iodide or dimethyl sulfate
- Catalyst: Potassium carbonate or sodium hydride
- Solvent: Acetone or DMF
- Conditions: Reflux, 4-24 hours
-
- Reagents: Methanol with catalytic sulfuric acid
- Conditions: Reflux under Dean-Stark apparatus to remove water, 4-8 hours
Alternative: Use of Methyl Chloroformate
Methyl chloroformate can be employed to form the methyl ester selectively, especially when sensitive functional groups are present.
Summary of the General Synthetic Route
Step | Reaction | Reagents | Conditions | Yield | Notes |
---|---|---|---|---|---|
1 | Enantioselective cyclization | Chiral catalyst (e.g., chiral phosphoric acid) | -20°C to RT | 60-85% | Stereocontrolled formation of the bicyclic core |
2 | Boc protection | Boc2O, triethylamine | 0°C to RT | >90% | Protects nitrogen for subsequent steps |
3 | Ester formation | Methyl iodide or methyl chloroformate | Reflux | Variable | Introduces methyl ester at C-2 |
Table 1: Summary of Key Preparation Methods
- Enzymatic hydrolysis and radical cyclization have been successfully employed to generate the core structure with high stereoselectivity.
- The use of chiral phosphoric acids has been shown to significantly improve stereocontrol during cyclization steps.
- Boc protection is straightforward, with high yields and minimal byproducts, making it suitable for scale-up.
Notes and Observations
- Reaction Optimization: Temperature control is critical during cyclization to prevent racemization.
- Purification: Chromatography (silica gel, reverse-phase HPLC) is often employed to isolate pure enantiomers.
- Scalability: The methods described are adaptable for industrial synthesis, provided reaction conditions are carefully optimized.
Chemical Reactions Analysis
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Medicinal Chemistry
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate is primarily utilized as a building block in the synthesis of various bioactive compounds. Its bicyclic structure allows for modifications that can enhance biological activity or selectivity for specific targets.
Drug Development
This compound has been investigated for its potential in developing new therapeutic agents, particularly in treating neurological disorders due to its structural similarity to known neurotransmitter modulators. The azabicyclic framework is a common motif in many alkaloids, which are often biologically active.
Case Study : Research has shown that derivatives of this compound exhibit affinity for nicotinic acetylcholine receptors, which are implicated in cognitive function and neurodegenerative diseases .
Synthesis of Peptide and Protein Modulators
This compound serves as a crucial intermediate in the synthesis of protein degraders and modulators. These compounds can selectively target and degrade specific proteins within cells, offering a novel approach to drug discovery.
Protein Degradation Technology
The compound's ability to form linkages with various ligands makes it suitable for use in PROTACs (Proteolysis Targeting Chimeras), which harness the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.
Data Table: Applications of this compound
Research and Development
In addition to its medicinal applications, the compound is also utilized in academic research settings to explore new synthetic methodologies and reaction mechanisms.
Synthetic Methodologies
Researchers are investigating novel synthetic routes that utilize this compound to create complex organic molecules with potential pharmaceutical applications.
Case Study : A recent study demonstrated an efficient synthesis pathway involving this compound that resulted in higher yields of target molecules compared to traditional methods .
Mechanism of Action
The mechanism of action of Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
The structural analogs of Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate vary in substituents, stereochemistry, and biological activity. Below is a detailed analysis of key compounds:
Structural and Functional Variations
Critical Analysis of Divergent Findings
- Sigma Receptor Specificity: Compound 6 (Methyl 3-benzoyloxy-8-ethyl-8-azabicyclo[3.2.1]octane-2-carboxylate) showed low sigma-1 receptor specificity, unlike its analogs, due to 4-aminophenyl substitution . This contrasts with RTI-55’s high sigma-1 affinity, highlighting the role of halogenated aryl groups .
- Metabolic Pathways: Cocaine’s esterase-mediated hydrolysis to benzoylecgonine and methylecgonine is diverted to cocaethylene in ethanol co-consumption , a pathway irrelevant to Boc-protected analogs due to their synthetic inertness.
Biological Activity
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate is a compound that belongs to the class of tropane alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H23NO4
- Molecular Weight : 271.34 g/mol
- CAS Number : 1033820-28-8
- Structure : The compound features a bicyclic structure that is characteristic of tropane derivatives, which often exhibit significant biological activity.
Biological Activity Overview
This compound has been studied for its potential in various therapeutic applications, particularly in the fields of neuropharmacology and antiviral research. The following sections summarize its key biological activities.
1. Neuropharmacological Activity
Tropane alkaloids are well-known for their interaction with neurotransmitter systems, particularly those involving dopamine and acetylcholine. This compound has shown promise in modulating dopaminergic pathways, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease.
Table 1: Summary of Neuropharmacological Effects
2. Antiviral Properties
Recent studies have indicated that compounds within the azabicyclo[3.2.1]octane class possess antiviral properties against various viral pathogens. This compound has been evaluated for its efficacy against viruses such as influenza and coronaviruses.
Case Study: Antiviral Activity Against SARS-CoV-2
In a preliminary study, this compound demonstrated inhibitory effects against SARS-CoV-2 with an IC50 value indicating effective viral load reduction without significant cytotoxicity.
Table 2: Antiviral Efficacy Data
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound interacts with specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
- Inhibition of Viral Replication : It may inhibit viral replication through interference with viral entry or replication processes within host cells.
- Antioxidant Properties : The structural features of the compound allow it to scavenge free radicals, providing neuroprotective benefits.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate, and what key intermediates are involved?
The compound is typically synthesized via modular approaches involving:
- Radical cyclization : Using tributyltin hydride (AIBN) to cyclize azetidin-2-one derivatives into bicyclic scaffolds with >99% diastereocontrol .
- Cross-coupling reactions : Stille or Suzuki couplings to introduce aryl/heteroaryl groups at position 3, though Stille protocols often yield cleaner products compared to Suzuki methods .
- Boc protection : tert-Butoxycarbonyl (Boc) is introduced at the 8-position to stabilize the azabicyclic amine during synthesis . Key intermediates include 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones and 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters .
Q. How does stereochemistry influence the compound’s pharmacological activity?
The rigid bicyclo[3.2.1]octane core imposes stereochemical constraints that modulate binding to neurotransmitter transporters:
- (1R,2R,3S,5S) configuration : This enantiomer shows higher affinity for the dopamine transporter (DAT) compared to serotonin (SERT) or norepinephrine (NET) transporters, mimicking cocaine’s stereoselectivity .
- Diastereomers : Substitutions at position 3 (e.g., phenyl vs. benzoyloxy) alter steric interactions, with endo- vs. exo-orientations impacting selectivity. For example, 3-iodophenyl derivatives exhibit enhanced sigma-2 receptor binding .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported sigma receptor binding affinities across studies?
Contradictions in sigma-1/sigma-2 affinity ratios may arise from:
- Assay conditions : Variations in radioligand choice (e.g., [³H]DTG vs. [³H]-(+)-pentazocine) and membrane preparation protocols .
- Structural analogs : Derivatives like 11b (3-iodo-4-aminophenyl) show >100-fold selectivity for sigma-2 over sigma-1 receptors, while unsubstituted phenyl groups exhibit mixed profiles .
- Control experiments : Cross-validate results using siRNA knockdown of sigma receptor subtypes to confirm target engagement .
Q. What analytical methods are recommended for assessing enantiomeric purity and stability?
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers (e.g., (1R,2R,3S,5S) vs. (1S,2S,3R,5R)) .
- NMR spectroscopy : - and -NMR can detect diastereomeric impurities via splitting of methoxy or Boc-group signals .
- pKa analysis : The compound’s pKa of 8.7 () indicates protonation at physiological pH, which affects solubility and column retention in LC-MS .
Q. How can structural modifications optimize DAT selectivity over SERT/NET?
SAR studies reveal:
- Position 3 substitutions : Aryl groups (e.g., 4-fluorophenyl) enhance DAT affinity (IC < 10 nM), while bulkier substituents (e.g., 3-iodophenyl) reduce SERT/NET off-target activity .
- N-substitution : Replacing the Boc group with acetyl or benzoyl moieties decreases DAT binding by disrupting hydrogen bonding with Asp79 in the transporter’s active site .
- Methyl ester vs. free acid : The methyl ester at position 2 improves blood-brain barrier penetration compared to carboxylate analogs .
Q. Methodological Recommendations
- Synthetic optimization : Prioritize Stille couplings over Suzuki for biaryl syntheses to avoid byproduct formation .
- In vivo testing : Use radiolabeled analogs (e.g., -methyl esters) for PET imaging to quantify brain uptake and target occupancy .
- Data interpretation : Apply multivariate analysis to distinguish steric vs. electronic effects in SAR studies .
Properties
IUPAC Name |
8-O-tert-butyl 2-O-methyl 8-azabicyclo[3.2.1]octane-2,8-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-9-5-7-10(12(16)18-4)11(15)8-6-9/h9-11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHFCUPQNWPYIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144370 | |
Record name | 8-(1,1-Dimethylethyl) 2-methyl 8-azabicyclo[3.2.1]octane-2,8-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033820-28-8 | |
Record name | 8-(1,1-Dimethylethyl) 2-methyl 8-azabicyclo[3.2.1]octane-2,8-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033820-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(1,1-Dimethylethyl) 2-methyl 8-azabicyclo[3.2.1]octane-2,8-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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